Imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl-
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Overview
Description
Imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridines makes them valuable scaffolds in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves multicomponent reactions due to their efficiency and high yield. These reactions are typically carried out in environmentally benign solvents and under conditions that minimize waste and energy consumption . The use of continuous flow reactors has also been explored to enhance the scalability and efficiency of these synthetic processes .
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitroso group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- involves its interaction with various molecular targets. For example, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in vesicle trafficking . This inhibition disrupts the normal function of Rab11A, leading to various cellular effects. The compound’s nitroso group can also participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Exhibits anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyridine-3-yl-2-carboxamides: Used in the development of anticancer drugs.
The uniqueness of imidazo(1,2-a)pyridine, 6-methyl-3-nitroso-2-phenyl- lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other derivatives .
Properties
CAS No. |
93745-54-1 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
6-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O/c1-10-7-8-12-15-13(11-5-3-2-4-6-11)14(16-18)17(12)9-10/h2-9H,1H3 |
InChI Key |
ZQKIQHFLDSUHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2N=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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